An In-depth Technical Guide to 3-(Trifluoromethoxy)benzonitrile for Advanced Research and Development
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzonitrile for Advanced Research and Development
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-(Trifluoromethoxy)benzonitrile, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
In the landscape of modern medicinal and materials chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety. Its strong electronegativity and high lipophilicity impart a range of desirable characteristics to parent molecules, including enhanced metabolic stability, improved cell membrane permeability, and modulated biological activity.[1]
3-(Trifluoromethoxy)benzonitrile (CAS No. 52771-22-9) is a versatile aromatic intermediate that strategically combines the advantageous trifluoromethoxy group with a reactive nitrile functionality. This combination makes it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the development of novel pharmaceuticals targeting neurological disorders and advanced agrochemicals such as potent herbicides and fungicides.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of 3-(Trifluoromethoxy)benzonitrile is fundamental to its effective application in synthesis and analysis.
Physical Properties
The physical properties of 3-(Trifluoromethoxy)benzonitrile are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 52771-22-9 | [3] |
| Molecular Formula | C₈H₄F₃NO | [4] |
| Molecular Weight | 187.12 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Boiling Point | 178.1 °C at 760 mmHg | [5] |
| Density | 1.34 g/cm³ | [5] |
| Refractive Index (n²⁰/D) | 1.4476 - 1.4496 | [5] |
| Flash Point | 61.5 °C | [5] |
| Water Solubility | log₁₀WS = -3.10 (calculated) | [6] |
| Octanol/Water Partition Coefficient (logP) | 2.457 (calculated) | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-(Trifluoromethoxy)benzonitrile. The following sections outline the expected spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons on the benzene ring. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of both the nitrile and trifluoromethoxy groups.[4][7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethoxy group. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.[8][9]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this peak is a sensitive indicator of the electronic environment.[10][11]
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:[1][12]
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N (nitrile) stretching |
| ~1250-1050 | C-O-C and C-F stretching (trifluoromethoxy group) |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600, 1480 | Aromatic C=C stretching |
The electron ionization mass spectrum of 3-(Trifluoromethoxy)benzonitrile is expected to show a prominent molecular ion peak (M⁺) at m/z = 187. Characteristic fragmentation patterns would likely involve the loss of the trifluoromethoxy group or the nitrile group.[13]
Reactivity and Synthetic Applications
The synthetic utility of 3-(Trifluoromethoxy)benzonitrile stems from the reactivity of its nitrile and trifluoromethoxy-substituted aromatic ring.
Logical Flow of Synthetic Transformations
The following diagram illustrates the key functional groups and their potential for synthetic elaboration, providing a logical workflow for researchers planning to use this intermediate.
Caption: Synthetic pathways originating from 3-(Trifluoromethoxy)benzonitrile.
Key Reactions of the Nitrile Group
The nitrile functionality is a versatile handle for a variety of chemical transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, yielding 3-(trifluoromethoxy)benzoic acid, another valuable synthetic intermediate.
-
Reduction: The nitrile can be reduced to a primary amine, [3-(trifluoromethoxy)phenyl]methanamine, using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This opens up pathways to a wide range of amine derivatives.
-
Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazole rings, which are important pharmacophores in many drug molecules.
Reactions of the Aromatic Ring
The trifluoromethoxy group is a meta-directing deactivator for electrophilic aromatic substitution (EAS). Therefore, reactions such as nitration or halogenation are expected to occur at the positions ortho and para to the nitrile group and meta to the trifluoromethoxy group. The overall regioselectivity will be a balance of the directing effects of both substituents.
Synthesis of 3-(Trifluoromethoxy)benzonitrile
While specific, detailed laboratory protocols for the synthesis of 3-(Trifluoromethoxy)benzonitrile are not widely available in public literature, a plausible synthetic route can be inferred from established organofluorine chemistry. A common approach for the synthesis of aryl trifluoromethoxides involves the reaction of a corresponding phenol with a trifluoromethylating agent.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of 3-(Trifluoromethoxy)benzonitrile from 3-hydroxybenzonitrile.
Caption: A conceptual synthetic workflow for 3-(Trifluoromethoxy)benzonitrile.
General Experimental Considerations
-
Starting Material: The synthesis would likely commence with 3-hydroxybenzonitrile.
-
Deprotonation: The phenolic hydroxyl group would first be deprotonated with a suitable base to form the corresponding phenoxide.
-
Trifluoromethylation: The resulting phenoxide would then be reacted with a trifluoromethylating agent. This is a critical step, and various reagents and conditions have been developed for this transformation.
-
Purification: The final product would be purified using standard techniques such as distillation or column chromatography to achieve the desired purity for subsequent applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(Trifluoromethoxy)benzonitrile.
-
Hazard Classification: It is classified as an acute toxicant and an irritant.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
3-(Trifluoromethoxy)benzonitrile is a valuable and versatile building block in modern organic synthesis. Its unique combination of a trifluoromethoxy group and a nitrile functionality provides a powerful platform for the development of novel pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of its physical, spectroscopic, and reactive characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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